(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
Description
tert-Butoxycarbonyl (Boc) Group
Benzyloxycarbonyl (Cbz) Group
- Function : Protects the pyrrolidine nitrogen during multi-step syntheses.
- Cleavage : Requires hydrogenolysis (H₂/Pd-C) or strong acids (HBr in acetic acid).
- Electronic Effects : The electron-withdrawing carbonyl group reduces pyrrolidine nitrogen basicity, preventing protonation-driven degradation.
Synergy : Boc and Cbz provide orthogonal protection, enabling sequential deprotection in complex syntheses. For example, Boc can be removed first without affecting the Cbz group.
Comparative Analysis with Analogous Pyrrolidine Derivatives
Stereochemical Variants
| Derivative | Configuration | Key Property Differences |
|---|---|---|
| (3R,4R)-isomer | 3R,4R | Lower thermal stability due to axial Boc-Cbz clash |
| (3S,4R)-diastereomer | 3S,4R | Reduced solubility in polar solvents |
| Boc/Cbz-free analog | N/A | Prone to oxidative degradation |
Functional Group Variations
- Boc vs. Fmoc : Replacing Boc with fluorenylmethyloxycarbonyl (Fmoc) increases photolability but enhances solubility.
- Cbz vs. Alloc : Allyloxycarbonyl (Alloc) permits milder deprotection (Pd⁰-mediated) but offers less steric shielding.
The (3S,4S)-configured derivative exhibits superior crystallinity compared to analogs, attributed to intramolecular hydrogen bonding between the C3 amine and Cbz carbonyl.
Properties
IUPAC Name |
benzyl (3S,4S)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-15(21)19-14-10-20(9-13(14)18)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11,18H2,1-3H3,(H,19,21)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJLYLSTDYSSHT-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728616 | |
| Record name | Benzyl (3S,4S)-3-amino-4-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033713-58-4 | |
| Record name | Benzyl (3S,4S)-3-amino-4-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrrolidine Ring
- The pyrrolidine core is typically constructed via cyclization of suitably functionalized precursors such as amino acids or di-substituted precursors.
- A common approach uses chiral pool starting materials like L-proline derivatives to retain stereochemical integrity at C-3 and C-4.
- Cyclization can be promoted by intramolecular nucleophilic substitution or reductive amination under mild conditions to preserve stereochemistry.
Introduction of the Benzyl Group at Nitrogen
- The benzyl group is introduced via nucleophilic substitution, typically by reacting the pyrrolidine nitrogen with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
- This alkylation step must be controlled to avoid over-alkylation or side reactions.
Protection of the 4-Amino Group with Boc
- The amino group at the 4-position is selectively protected using tert-butoxycarbonyl chloride (Boc₂O) in the presence of a base such as triethylamine (Et₃N) and a catalyst like 4-dimethylaminopyridine (DMAP).
- This step forms the Boc-protected amine, which is stable under many reaction conditions but can be selectively removed later.
- Typical yields for Boc protection range between 85–92%.
Installation of the Free Amino Group at C-3
- The 3-amino group can be introduced via reduction of an appropriate precursor (e.g., azido or nitro group) or via substitution reactions.
- Careful control of reaction conditions is necessary to maintain stereochemistry and avoid side reactions.
Formation of the Benzyl Carboxylate at N-1
- The carboxylic acid group at the 1-position is esterified with benzyl alcohol under acidic or catalytic conditions, or the benzyl ester is introduced earlier in the synthesis and maintained through subsequent steps.
- Benzyl esters are preferred for their stability and ease of removal by hydrogenolysis.
Research Findings and Optimization
Stereoselective Synthesis Considerations
- Using enantiomerically pure starting materials (e.g., L-proline derivatives) ensures retention of stereochemistry at C-3 and C-4.
- Catalytic asymmetric synthesis methods employing chiral catalysts (e.g., Rhodium or Palladium complexes) can be used to induce or enhance stereoselectivity in key steps such as hydrogenation or cross-coupling.
- Protection-deprotection strategies using Boc groups provide selectivity and stability during multi-step synthesis.
Influence of Protecting Groups on Reactivity
- The Boc group stabilizes the amino functionality against oxidation and undesired reactions but slows deprotection under acidic conditions (commonly requiring 2–4 hours in trifluoroacetic acid/dichloromethane).
- The benzyl group at nitrogen enhances lipophilicity and can influence π-π stacking interactions in catalytic systems, but may sterically hinder certain transformations.
Analytical Techniques for Stereochemical Confirmation
- Vibrational Circular Dichroism (VCD) and Residual Dipolar Couplings (RDCs) in NMR spectroscopy are employed to confirm stereochemical assignments and resolve ambiguities.
- These techniques have been successfully applied to related pyrrolidine derivatives to ensure correct (3S,4S) configuration.
Data Table: Key Preparation Steps and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection | Carbamate Formation | Boc₂O, DMAP, Et₃N, DCM | 85–92 | Selective protection of 4-amino |
| Benzylation | N-Alkylation | Benzyl bromide, K₂CO₃, DMF | 75–80 | Introduction of benzyl at N-1 |
| Pyrrolidine Ring Formation | Cyclization/Reductive Amination | Chiral precursors, mild base or catalyst | 70–85 | Stereoselective ring closure |
| Amino Group Installation | Reduction/Substitution | Azide reduction or nucleophilic substitution | 65–80 | Maintains stereochemistry |
| Esterification | Benzyl ester formation | Benzyl alcohol, acid catalyst or hydrogenolysis | 80–90 | Stable protecting ester group |
Alternative and Patent-Reported Methods
- Patent CN1229077A describes methods for preparing 3-aminopyrrolidine derivatives, which can be adapted for this compound by modifying protecting groups and substituents to achieve the (3S,4S) stereochemistry and benzyl protection.
- These methods often involve alkylation, protection, and cyclization steps with precise control of reaction parameters to optimize yield and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is C17H25N3O4, with a molecular weight of 335.40 g/mol. The compound features a pyrrolidine ring substituted with both amino and tert-butoxycarbonyl groups, which are crucial for its reactivity and interaction with biological targets.
Drug Development
The compound serves as an important intermediate in the synthesis of biologically active molecules. Its structural framework allows for modifications that can enhance pharmacological properties. Research indicates that derivatives of this compound may exhibit activity against various diseases, including cancer and neurodegenerative disorders.
Peptide Synthesis
Due to its amino acid-like structure, this compound is utilized in peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for amines during the synthesis process, facilitating the formation of complex peptide chains without unwanted side reactions.
Enzyme Inhibition Studies
Studies have shown that compounds containing similar structural motifs can act as enzyme inhibitors. This compound's ability to mimic natural substrates positions it as a candidate for developing inhibitors against specific enzymes involved in metabolic pathways.
Case Study 1: Synthesis of Bioactive Peptides
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of peptides using this compound as a building block. The resulting peptides demonstrated enhanced binding affinity to target receptors compared to traditional peptide structures. This highlights the compound's utility in creating more effective therapeutic agents.
Case Study 2: Anticancer Activity Evaluation
Another research effort focused on evaluating the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. These findings suggest potential applications in cancer therapy.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The compound is compared to analogues with modifications in substituents, stereochemistry, and functional groups. Key examples include:
Table 1: Structural Comparison of Pyrrolidine/Piperidine Derivatives
Impact of Structural Variations
Substituent Effects
- Fluorine vs. Amino Groups: Fluorinated analogues (e.g., BP 1577, ) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to enzymatic degradation . In contrast, the free amino group in the target compound may enhance reactivity in coupling reactions.
- Hydroxymethyl vs.
Stereochemical Considerations
- The (3S,4S) configuration in the target compound distinguishes it from (3S,4R) or (3R,4S) analogues (e.g., ). Stereochemistry critically influences binding affinity in chiral environments, such as enzyme active sites .
Protective Group Strategies
- Benzyl vs. tert-Butyl Esters: Benzyl esters (target compound) are typically removed via hydrogenolysis, while tert-butyl esters () require acidic conditions. The choice impacts synthetic routes and compatibility with other protecting groups .
- Dual Boc Protection: Compounds like (3S,4S)-tert-butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate () exhibit increased steric hindrance, which may slow reaction kinetics but improve stability .
Biological Activity
(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate, with the CAS number 1033713-58-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₂₅N₃O₄, with a molecular weight of 335.40 g/mol. The compound features a pyrrolidine ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group, which is significant for its reactivity and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that certain amino acid derivatives can modulate the activity of proteases and other enzymes critical for cellular functions .
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This is likely due to its ability to interfere with bacterial protein synthesis or cell wall integrity .
Biological Activity Data
A summary of relevant biological activities associated with this compound is presented in the following table:
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of pyrrolidine compounds demonstrated that this compound exhibited notable antibacterial effects against Staphylococcus aureus. The mechanism was linked to the disruption of bacterial protein synthesis pathways .
- Cytotoxic Effects : In vitro studies showed that this compound could induce apoptosis in specific cancer cell lines. The findings indicated that it activates caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR verifies stereochemistry and functional group integrity. Key signals include Boc tert-butyl protons (~1.4 ppm) and benzyl aromatic protons (~7.3 ppm) .
- HPLC : Chiral columns (e.g., Chiralpak® AD-H) assess enantiomeric excess (>98% required for biological studies) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects impurities .
How can reaction conditions be optimized to achieve high stereochemical purity?
Q. Advanced
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .
- Temperature Control : Maintain reactions at 0–25°C to minimize racemization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates while preserving stereochemical fidelity .
How should researchers resolve contradictions in yield data across synthetic protocols?
Q. Advanced
- Parameter Analysis : Compare reaction parameters (e.g., catalyst loading, solvent polarity) across studies. For example, higher Boc-protection yields (85% vs. 60%) correlate with anhydrous conditions .
- Impurity Profiling : Use LC-MS to identify side products (e.g., deprotected intermediates) that reduce yield .
- Reagent Purity : Ensure anhydrous reagents (e.g., THF) to avoid hydrolysis of sensitive intermediates .
What interaction studies elucidate the compound’s biological mechanism?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target enzymes (e.g., proteases) .
- NMR Titration : Map binding sites by observing chemical shift perturbations in target proteins .
- Molecular Dynamics Simulations : Predict conformational changes in the target upon ligand binding .
What is the role of Boc and benzyl groups in synthesis?
Q. Basic
- Boc Group : Protects the 4-amino group, enabling selective functionalization at the 3-position. Removable via TFA .
- Benzyl Group : Stabilizes the carboxylate moiety during coupling reactions. Removed via hydrogenolysis .
How does solvent choice impact coupling reaction efficiency?
Q. Advanced
- Polar Aprotic Solvents (DMF, DCM) : Improve nucleophilicity of amino groups in SN2 reactions .
- Ether Solvents (THF) : Reduce side reactions in Grignard additions but may slow reaction kinetics .
How does stereochemistry influence biological activity?
Q. Advanced
- Enantiomer Comparison : (3S,4S) vs. (3R,4R) enantiomers show divergent binding to chiral targets (e.g., 10-fold higher IC₅₀ for (3S,4S) in kinase assays) .
- Steric Effects : Substituent orientation modulates access to hydrophobic binding pockets .
What are common side reactions during synthesis?
Q. Basic
- Racemization : Occurs at elevated temperatures or under acidic conditions. Mitigate with buffered deprotection .
- Incomplete Protection : Detect unreacted amino groups via ninhydrin test .
What strategies enable large-scale synthesis for preclinical studies?
Q. Advanced
- Flow Reactors : Enhance heat/mass transfer for Boc protection steps, achieving >90% yield at 100 g scale .
- Automated Purification : Use flash chromatography systems with UV-guided fraction collection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
